Folitixorin calcium
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Overview
Description
Folitixorin calcium is a compound that has been studied for its potential therapeutic applications, particularly in the treatment of various cancers. It is a thymidylate synthase inhibitor and a substrate used by the enzyme methylenetetrahydrofolate reductase to generate 5-methyltetrahydrofolate . This compound has been investigated in clinical trials for the treatment of breast cancer, metastatic colorectal cancer, and advanced pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of protected intermediates to ensure the selective formation of the desired product . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
The industrial production of folitixorin calcium involves large-scale synthesis methods that are optimized for yield and purity. These methods may include continuous flow reactions, automated synthesis processes, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Folitixorin calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Folitixorin calcium has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and enzyme interactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Folitixorin calcium exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication . By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the inhibition of cell proliferation. This mechanism makes it particularly effective in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Folitixorin calcium is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Methotrexate: Another thymidylate synthase inhibitor used in cancer treatment.
Leucovorin: A folate analog used to enhance the effects of certain chemotherapy drugs.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
This compound stands out due to its specific interaction with methylenetetrahydrofolate reductase and its potential to generate 5-methyltetrahydrofolate, which may provide additional therapeutic benefits .
Properties
Key on ui mechanism of action |
ANX-510(CoFactor) enhances 5-FU activity to inhibit cancer growth by creating more stable binding of a metabolite of 5-FU, called 5-fluorodeoxyuracil monophosphate (FdUMP) to the target enzyme, thymidylate synthase (TS). Numerous preclinical and two clinical studies suggest that CoFactor provides a greater clinical benefit compared with the approved 5-FU biomodulator, leucovorin, which must undergo chemical conversion to become the active form of folate. As CoFactor is the active metabolite of leucovorin, CoFactor circumvents the chemical pathway that is required by leucovorin. CoFactor is able to directly deliver the active form of folate improving 5-FU performance with lower toxicity. |
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CAS No. |
133978-75-3 |
Molecular Formula |
C20H21CaN7O6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12?,13-;/m0./s1 |
InChI Key |
AKUPTUNGFOADRT-ZEDZUCNESA-L |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NCC3C2)C=C1)=O.[Ca+2] |
Isomeric SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folitixorin calcium; CoFactor; ANX-510; ANX 510; ANX510; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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